(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone
Description
This compound is a methanone derivative featuring a piperazine-piperidine dual-ring system. The piperazine moiety is substituted with a 4-ethylbenzo[d]thiazol-2-yl group, while the piperidine ring is modified with a thiophen-2-ylsulfonyl group. Its synthesis likely follows established protocols for arylpiperazine derivatives, involving coupling reactions between functionalized intermediates (e.g., bromoethanone derivatives and thiol-containing heterocycles) under basic conditions, as seen in analogous syntheses .
Properties
IUPAC Name |
[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S3/c1-2-17-5-3-6-19-21(17)24-23(32-19)26-14-12-25(13-15-26)22(28)18-8-10-27(11-9-18)33(29,30)20-7-4-16-31-20/h3-7,16,18H,2,8-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEUPVTYTQLKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone is a synthetic organic molecule that incorporates several pharmacologically relevant structural motifs, including a piperazine ring, a thiazole moiety, and a thiophene sulfonyl group. These features suggest potential for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
The molecular formula of the compound is with a molecular weight of approximately 490.7 g/mol. The structure is characterized by the following:
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O3S3 |
| Molecular Weight | 490.7 g/mol |
| CAS Number | 1098642-70-6 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Similar thiazole derivatives have shown promising activity against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Effects : The piperazine and thiophene components are known to contribute to anticancer properties in related compounds.
Biological Activity Studies
Several studies have investigated the biological activities associated with structural analogs of this compound:
Antimicrobial Activity
Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating effective inhibition.
Anticancer Activity
Piperazine derivatives have been linked to anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. Compounds similar to the target molecule have shown effectiveness against cancer cell lines in vitro.
Case Studies
-
Case Study on Tyrosinase Inhibition :
- A study evaluated compounds similar to the target molecule for their inhibitory effects on Agaricus bisporus tyrosinase (AbTYR). Results indicated that certain derivatives exhibited IC50 values significantly lower than standard inhibitors like kojic acid, suggesting enhanced activity.
-
Kinetic Studies :
- Kinetic analysis revealed that some derivatives acted as competitive inhibitors of tyrosinase, indicating their potential use in skin whitening formulations due to their ability to inhibit melanin production.
Predictive Models
Utilizing predictive models such as PASS (Prediction of Activity Spectra for Substances) can provide insights into the potential biological activities based on the structural characteristics of the compound. These models suggest a broad spectrum of possible activities, including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound’s uniqueness lies in its dual heterocyclic system and sulfonyl linkage . Key analogs and their distinguishing features include:
Pharmacological Implications
- Metabolic Stability: The thiophen-2-ylsulfonyl group may confer resistance to oxidative metabolism compared to non-sulfonylated thiophene derivatives, as sulfonyl groups are less prone to cytochrome P450-mediated degradation .
- Receptor Affinity : The benzo[d]thiazol moiety could interact with hydrophobic pockets in target proteins (e.g., kinases or GPCRs), similar to benzothiazole-containing anticancer agents .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl sources under acidic conditions (e.g., polyphosphoric acid) .
- Step 2 : Piperazine-piperidinyl methanone linkage using coupling agents like EDCI/HOBt in anhydrous DMF, with temperature control (0–25°C) to minimize side reactions .
- Step 3 : Sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride in dichloromethane with triethylamine as a base .
Optimization strategies include: - Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
- Yield monitoring : Thin-layer chromatography (TLC) and HPLC to track intermediates .
Q. How is the molecular structure of this compound characterized, and which spectroscopic techniques are most reliable?
- Methodological Answer : Structural confirmation relies on:
- NMR spectroscopy : - and -NMR identify proton environments (e.g., piperazine methylene protons at δ 2.5–3.5 ppm) and carbon types (carbonyl carbons at ~170 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 509.2) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry of the piperidine-thiophene sulfonyl group .
- IR spectroscopy : Validates functional groups (e.g., C=O stretch at ~1650 cm, sulfonyl S=O at ~1150 cm) .
Q. What preliminary pharmacological activities have been reported, and how are they evaluated?
- Methodological Answer : Initial studies focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus, MIC values ~8–16 µg/mL) .
- Enzyme inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., IC values in nM range) .
- Anti-inflammatory potential : COX-2 inhibition measured via ELISA, with comparison to celecoxib as a reference .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .
Advanced Research Questions
Q. How can contradictory structure-activity relationship (SAR) data for analogs be resolved?
- Methodological Answer : Contradictions arise from:
- Substituent positioning : Ethyl vs. methyl groups on the benzothiazole ring alter steric effects, impacting target binding .
- Sulfonyl group variations : Thiophene-2-sulfonyl vs. phenylsulfonyl groups modulate solubility and membrane permeability .
Resolution strategies: - Systematic SAR studies : Synthesize analogs with incremental modifications (e.g., halogenation, alkyl chain elongation) .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .
- Bioisosteric replacement : Replace thiophene sulfonyl with isoxazole sulfonyl to balance hydrophobicity .
Q. What strategies are effective in optimizing pharmacokinetic properties (e.g., solubility, bioavailability)?
- Methodological Answer : Key approaches include:
- Salt formation : Hydrochloride salts improve aqueous solubility (tested via shake-flask method in PBS pH 7.4) .
- Prodrug design : Esterification of the methanone carbonyl to enhance intestinal absorption .
- Nanoparticle formulation : Encapsulation in PLGA nanoparticles increases plasma half-life (evaluated via rat PK studies) .
- LogP optimization : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP from ~3.5 to <2.5, improving solubility .
Q. How can researchers investigate synergistic effects of this compound with existing therapeutics?
- Methodological Answer : Synergy studies require:
- Combinatorial screening : Checkerboard assays to calculate fractional inhibitory concentration (FIC) indices against resistant pathogens .
- In vivo models : Murine infection models co-treated with standard antibiotics (e.g., ciprofloxacin) to assess survival rates .
- Mechanistic studies : RNA-seq or proteomics to identify pathways enhanced by the compound (e.g., efflux pump inhibition) .
- Isobologram analysis : Quantify additive/synergistic effects using CompuSyn software .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported IC50_{50}50 values across different assays?
- Methodological Answer : Discrepancies stem from:
- Assay conditions : ATP concentration variations in kinase assays alter IC values .
- Cell line differences : HEK-293 vs. HeLa cells may express varying levels of target enzymes .
Mitigation steps: - Standardized protocols : Use CLSI guidelines for antimicrobial assays .
- Cross-lab validation : Collaborate with independent labs to replicate results .
- Positive controls : Include reference compounds (e.g., staurosporine for kinase assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
